

An In-depth Technical Guide to 4-Fluorohippuric Acid

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Compound of Interest

Compound Name: 4-Fluorohippuric acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Fluorohippuric acid**, including its chemical identity, physicochemical properties, relevant experimental protocols, and its primary biological context as a major metabolite of the analgesic drug flupirtine.

Chemical Identity and Synonyms

4-Fluorohippuric acid is a fluorinated derivative of hippuric acid. Its systematic and common names are provided below.

Identifier	Value
IUPAC Name	2-[(4-fluorobenzoyl)amino]acetic acid
Alternate IUPAC Name	N-(4-fluorobenzoyl)glycine
CAS Number	366-79-0
Molecular Formula	C ₉ H ₈ FNO ₃
Molecular Weight	197.16 g/mol

A comprehensive list of synonyms for **4-Fluorohippuric acid** is provided in the table below, reflecting its various designations in research and commercial contexts.

Synonym

p-Fluorohippuric acid

para-Fluorohippuric acid

(4-Fluoro-benzoylamino)-acetic acid

2-(4-Fluorobenzamido)acetic acid

YM-385461

para-FHA

Physicochemical and Spectral Data

Precise experimental data for the physicochemical properties of **4-Fluorohippuric acid** are not extensively reported in the literature. However, computed values from reliable sources and experimental data for structurally similar compounds are presented to provide a comparative reference.

Physicochemical Properties

Property	4-Fluorohippuric Acid (Computed)	Hippuric Acid (Experimental)	4-Aminohippuric Acid (Experimental)	4-Hydroxyhippuric Acid (Computed)
Melting Point	Not available	187-191 °C	199-200 °C	Not available
pKa	Not available	Not available	3.83	3.24 (Strongest Acidic)
LogP	-0.1	Not available	-2.2	-0.6
Solubility	Not available	Soluble in hot water, ethanol	Slightly soluble in water	Not available

Spectral Data Comparison

Detailed experimental spectra for **4-Fluorohippuric acid** are not readily available. The following table provides a comparison with the spectral data of the parent compound, hippuric acid, to predict the expected spectral characteristics.

Spectral Data	Predicted for 4-Fluorohippuric Acid	Hippuric Acid (Experimental)
^1H NMR	Aromatic protons will show splitting patterns characteristic of a 1,4-disubstituted benzene ring. The glycine protons will be present.	Signals for phenyl, methylene, and amide protons are observed.
^{13}C NMR	Aromatic carbons will show signals consistent with a p-substituted fluorobenzene. Carbonyl and methylene carbons of the glycine moiety will be present.	Characteristic peaks for aromatic, carbonyl, and methylene carbons.
IR Spectroscopy	Characteristic peaks for N-H stretching, C=O stretching (amide and carboxylic acid), aromatic C=C stretching, and a strong C-F stretching band.	N-H stretch ($\sim 3300\text{ cm}^{-1}$), C=O stretch (amide I $\sim 1650\text{ cm}^{-1}$, acid $\sim 1730\text{ cm}^{-1}$), aromatic C-H and C=C stretches.
Mass Spectrometry	The molecular ion peak $[\text{M}]^+$ at m/z 197.16. Fragmentation will likely involve cleavage of the amide bond.	Molecular ion peak and characteristic fragmentation patterns.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of hippuric acid derivatives, which can be adapted for **4-Fluorohippuric acid**.

Synthesis of 4-Fluorohippuric Acid via Schotten-Baumann Reaction

This protocol describes a general method for the N-acylation of glycine, which can be applied to the synthesis of **4-Fluorohippuric acid**.

Materials:

- Glycine
- 4-Fluorobenzoyl chloride
- Sodium hydroxide (10% aqueous solution)
- Hydrochloric acid (concentrated)
- Deionized water
- Ethanol (for recrystallization)
- Ice bath
- Magnetic stirrer and stir bar
- Beakers and Erlenmeyer flasks
- Büchner funnel and filter paper

Procedure:

- **Preparation of Glycine Solution:** In a suitable flask, dissolve glycine in a 10% sodium hydroxide solution and cool the mixture in an ice bath.
- **Acylation:** While vigorously stirring the cooled glycine solution, slowly add 4-fluorobenzoyl chloride in small portions. Maintain the temperature of the reaction mixture below 5°C throughout the addition.
- **Reaction Completion:** After the addition is complete, continue to stir the mixture for approximately one to two hours at room temperature to ensure the reaction goes to completion.

- **Precipitation:** Acidify the reaction mixture by slowly adding concentrated hydrochloric acid until the pH is acidic, which will cause the **4-Fluorohippuric acid** to precipitate out of the solution.
- **Isolation and Purification:** Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic impurities. The crude product can be further purified by recrystallization from hot water or an ethanol-water mixture.
- **Drying:** Dry the purified crystals of **4-Fluorohippuric acid** in a desiccator or a vacuum oven.

Analytical Methods

The following are generalized protocols for the analysis of hippuric acid derivatives, which can be adapted for **4-Fluorohippuric acid**.

- **Column:** A reversed-phase C18 column is typically suitable.
- **Mobile Phase:** An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer with pH adjusted to acidic conditions) and an organic modifier like acetonitrile or methanol.
- **Detection:** UV detection at a wavelength where the aromatic ring of **4-Fluorohippuric acid** shows strong absorbance (e.g., around 230-260 nm).
- **Sample Preparation:** Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

For GC-MS analysis, derivatization of the carboxylic acid group is typically required to increase volatility.

- **Derivatization:** The carboxylic acid can be converted to its methyl or trimethylsilyl (TMS) ester.
- **Column:** A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- **Carrier Gas:** Helium at a constant flow rate.

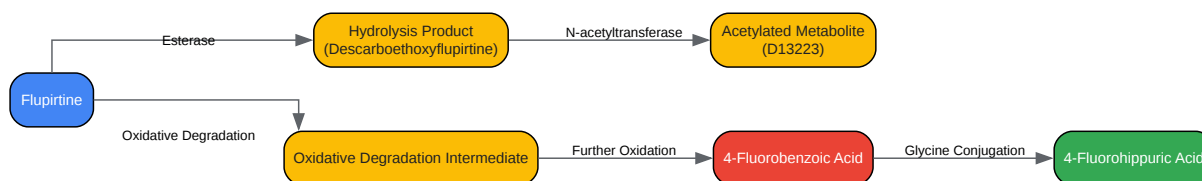
- Injection: Split or splitless injection depending on the sample concentration.
- Temperature Program: An initial oven temperature held for a few minutes, followed by a temperature ramp to a final temperature.
- Mass Spectrometry: Electron ionization (EI) at 70 eV, with scanning in a suitable mass range to detect the molecular ion and characteristic fragments of the derivatized **4-Fluorohippuric acid**.

Biological Context and Signaling Pathway

4-Fluorohippuric acid is a major metabolite of the centrally acting, non-opioid analgesic drug, flupirtine.[1][2] The metabolism of flupirtine primarily occurs in the liver.[1]

Flupirtine Metabolism Pathway

The metabolic pathway leading to the formation of **4-Fluorohippuric acid** involves several enzymatic steps. The diagram below illustrates the key transformations in the metabolism of flupirtine.



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Caption: Metabolic pathway of flupirtine to **4-Fluorohippuric acid**.

The metabolism of flupirtine is initiated by either hydrolysis of the carbamate group by esterases or by oxidative degradation.[2] The oxidative pathway leads to the formation of an intermediate which is further oxidized to 4-fluorobenzoic acid. Subsequently, 4-fluorobenzoic acid undergoes conjugation with glycine to form the final metabolite, **4-Fluorohippuric acid**, which is then excreted.[1] Another metabolic route involves the formation of an acetylated metabolite.[2]

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References

- 1. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
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